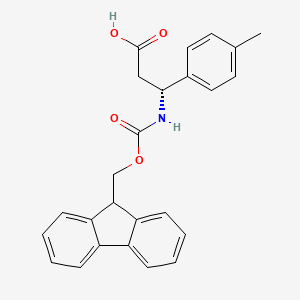

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

CAS No.: 479064-98-7

Cat. No.: VC2330878

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479064-98-7 |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

| Standard InChI Key | QVNBKPSESKXKBL-HSZRJFAPSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecule consists of several distinct structural components that contribute to its functionality:

-

A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group that serves as a protecting group for the amino functionality

-

A chiral center with R configuration at the β-carbon position

-

A p-tolyl (4-methylphenyl) substituent that provides steric and electronic properties

The stereochemistry at the chiral center is crucial for its biological activity and applications in peptide synthesis, distinguishing it from its S-enantiomer .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are important for its applications in research and synthesis. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

Structural Identifiers

The compound can be represented through various chemical notation systems, which are valuable for database searches and chemical informatics:

Table 2: Structural Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| InChIKey | QVNBKPSESKXKBL-HSZRJFAPSA-N | |

| SMILES | CC1=CC=C(C=C1)C@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Applications

Peptide Synthesis

The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The compound offers several advantages in this context:

-

The Fmoc protecting group can be selectively removed under mild basic conditions (typically using piperidine), allowing for controlled peptide chain elongation

-

The compound enables the incorporation of β-amino acid residues into peptides, which can enhance stability against enzymatic degradation and improve pharmacological properties

-

The p-tolyl group provides steric and electronic properties that can influence the peptide's structure and function

-

Its use contributes to the creation of complex peptide structures with high purity

The Fmoc strategy is widely preferred in peptide synthesis due to its compatibility with acid-labile side-chain protecting groups and its orthogonality to other protection schemes .

Drug Development

In pharmaceutical research, this compound plays a significant role in the development of peptide-based drugs . Its applications include:

-

Modification of peptide sequences to target specific receptors with enhanced specificity

-

Creation of peptide libraries for high-throughput screening to identify bioactive compounds and therapeutic leads

-

Development of peptidomimetics that mimic natural peptides but possess improved stability and bioavailability

-

Construction of peptide therapeutics with enhanced resistance to proteolytic degradation

Bioconjugation

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is valuable in bioconjugation processes, which involve the attachment of peptides to various biomolecules . Applications in this field include:

-

Enabling the attachment of peptides to carrier proteins for immunogen development

-

Creation of peptide-conjugated nanoparticles for targeted drug delivery

-

Development of peptide-based imaging agents for diagnostic applications

-

Formation of peptide-modified surfaces for biosensing and biomedical implants

Neuroscience Research

The compound has been utilized in neuroscience research for the exploration of neuroactive peptides . Its unique structure allows researchers to:

-

Study neurological pathways through the synthesis of peptide probes

-

Develop potential treatments for neurological disorders based on peptide scaffolds

-

Investigate receptor-ligand interactions in neural tissues

Comparative Analysis with Related Compounds

Several structural analogs of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid exist, each with distinct properties and applications. Table 3 presents a comparison of this compound with selected related structures.

Table 3: Comparison with Related Compounds

The stereochemistry of these compounds significantly impacts their applications in peptide synthesis and biological activities. The S-enantiomer typically interacts differently with biological systems compared to the R-enantiomer, which is critical in chiral drug development .

Current Research and Future Directions

Current research involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid focuses on expanding its applications beyond traditional peptide synthesis. Emerging areas of interest include:

-

Development of novel peptide therapeutics with enhanced stability and bioavailability

-

Creation of peptidomimetics that target specific disease-related pathways

-

Application in combination with other protecting group strategies to enable more complex peptide syntheses

-

Investigation of its potential use in materials science for creating functionalized polymers and nanomaterials

Future research directions may involve exploring new synthetic methodologies to improve yields and purity, as well as developing novel applications in bioconjugate chemistry and drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume